Methyl 6-iodonicotinate

Descripción general

Descripción

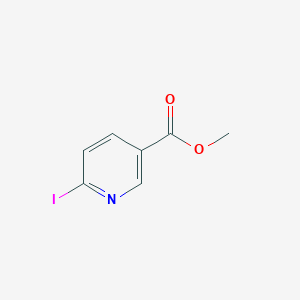

Methyl 6-iodonicotinate is an organic compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 6-iodonicotinate can be synthesized through various methods. One common approach involves the iodination of methyl nicotinate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can also enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-iodonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form carbon-carbon bonds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like tetrahydrofuran or dimethyl sulfoxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed:

Substitution Reactions: Products include substituted nicotinates with various functional groups.

Coupling Reactions: Products include biaryl compounds, alkynylated nicotinates, and other complex structures.

Reduction Reactions: Products include 6-iodonicotinyl alcohol and other reduced derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Methyl 6-iodonicotinate is primarily utilized as an intermediate in the synthesis of various chemical compounds. Its applications include:

- Building Block for Pharmaceuticals : It is employed in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and certain cancers. Compounds derived from this compound have shown potential in inhibiting Abl tyrosine kinases, which are implicated in several diseases, including cancers and neurodegenerative disorders like Alzheimer's and Parkinson's disease .

- Cross-Coupling Reactions : The compound has been used in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. For instance, it has been applied in the synthesis of dipyridopyrimidine derivatives with yields ranging from 50% to 62% .

Table 1: Synthesis Applications of Methyl 6-Iodonitocate

| Application | Description | Yield (%) |

|---|---|---|

| Pharmaceutical Intermediate | Used for synthesizing drugs targeting neurological disorders and cancer | Varies |

| Cross-Coupling Reactions | Forms carbon-carbon bonds in complex organic synthesis | 50 - 62 |

| Metalation Reactions | Functionalization of pyridine derivatives | 30 - 72 |

Medicinal Chemistry Applications

This compound has been investigated for its therapeutic potential:

- Inhibition of Tyrosine Kinases : The compound has shown efficacy as an inhibitor of Abl tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression and neurodegenerative diseases .

- Potential Drug Development : Research indicates that derivatives of this compound can be developed into medications for treating various cancers (e.g., breast, ovarian) and neurodegenerative disorders (e.g., Alzheimer's disease) .

Case Study: Inhibition of Abl Kinases

A study demonstrated that this compound derivatives effectively inhibited c-Abl kinase activity, suggesting their potential as therapeutic agents against cancers characterized by overactive Abl signaling. The study highlighted the importance of structural modifications to enhance potency and selectivity.

Spectroscopic and Computational Studies

Recent studies have employed quantum chemical methods to investigate the structural and electronic properties of this compound:

- Spectroscopic Analysis : The compound's properties have been characterized using techniques like NMR and mass spectrometry, providing insights into its reactivity and stability .

- Molecular Docking Studies : Computational studies have explored the binding affinity of this compound derivatives to target proteins involved in disease pathways, indicating promising leads for drug development .

Mecanismo De Acción

The mechanism of action of methyl 6-iodonicotinate is primarily related to its ability to undergo various chemical transformations. The iodine atom at the 6-position of the pyridine ring makes it a versatile intermediate for further functionalization. The ester group can be hydrolyzed to release nicotinic acid, which is known to have biological activity, including vasodilation and anti-inflammatory effects .

Comparación Con Compuestos Similares

Methyl nicotinate: Lacks the iodine atom and has different reactivity and biological properties.

Ethyl 6-iodonicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to different physical and chemical properties.

6-Iodoquinoline: Contains an iodine atom at the 6-position of a quinoline ring, showing different reactivity and applications.

Uniqueness: Methyl 6-iodonicotinate is unique due to the presence of both an iodine atom and a methyl ester group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

Methyl 6-iodonicotinate (CAS: 173157-33-0) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure, featuring an iodine atom at the 6-position of the pyridine ring, contributes to its distinctive pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 263.03 g/mol. The compound's structure is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Iodine Atom : Positioned at the 6-carbon of the pyridine ring, which may enhance binding affinity to certain biological targets.

- Methyl Ester Group : Contributes to its solubility and reactivity.

Nicotinic Receptor Interaction

Research indicates that this compound exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs). The presence of the iodine atom is believed to enhance binding affinity compared to non-iodinated analogs. This interaction could have implications for neurological disorders, particularly those involving cholinergic dysfunctions.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, a study demonstrated that this compound inhibits cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes key findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 20 | Induction of apoptosis | |

| MCF-7 | 15 | Cell cycle arrest at G1 phase | |

| A549 | 25 | Inhibition of migration |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various protein targets. These studies suggest that the compound can effectively bind to sites involved in cellular signaling pathways associated with cancer progression.

Key Findings from Docking Studies

- Binding Affinity : this compound shows favorable binding energies with several protein targets, indicating potential as a lead compound in drug design.

- Target Proteins : Notable targets include kinases involved in tumor growth and survival pathways.

Case Studies and Applications

A notable case study involved the use of this compound in drug design for pulmonary fibrosis treatment. The compound was evaluated for its ability to modulate pathways associated with inflammation and fibrosis development. The following results were observed:

- Reduction in Fibrotic Markers : In vitro studies showed a decrease in collagen deposition in lung fibroblasts treated with this compound.

- Anti-inflammatory Effects : The compound exhibited significant anti-inflammatory properties, reducing cytokine release in activated macrophages.

Propiedades

IUPAC Name |

methyl 6-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFVEUUNDFAFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563976 | |

| Record name | Methyl 6-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173157-33-0 | |

| Record name | Methyl 6-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.